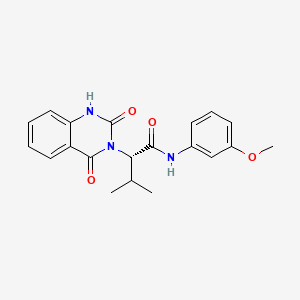

(2S)-2-(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)-N-(3-methoxyphenyl)-3-methylbutanamide

Description

Properties

Molecular Formula |

C20H21N3O4 |

|---|---|

Molecular Weight |

367.4 g/mol |

IUPAC Name |

(2S)-2-(2,4-dioxo-1H-quinazolin-3-yl)-N-(3-methoxyphenyl)-3-methylbutanamide |

InChI |

InChI=1S/C20H21N3O4/c1-12(2)17(18(24)21-13-7-6-8-14(11-13)27-3)23-19(25)15-9-4-5-10-16(15)22-20(23)26/h4-12,17H,1-3H3,(H,21,24)(H,22,26)/t17-/m0/s1 |

InChI Key |

HGHQOEUVKUMVFT-KRWDZBQOSA-N |

Isomeric SMILES |

CC(C)[C@@H](C(=O)NC1=CC(=CC=C1)OC)N2C(=O)C3=CC=CC=C3NC2=O |

Canonical SMILES |

CC(C)C(C(=O)NC1=CC(=CC=C1)OC)N2C(=O)C3=CC=CC=C3NC2=O |

Origin of Product |

United States |

Preparation Methods

Table 1: Key Analytical Data for Synthetic Steps

Optimization Strategies and Challenges

Stereochemical Integrity

Scalability Considerations

-

CDI cyclization : High yields (97%) and minimal byproducts make this step suitable for scale-up.

-

Solvent selection : DMF for coupling poses challenges in large-scale purification; switch to ethyl acetate or dichloromethane improves ease.

Comparative Analysis of Synthetic Routes

Table 2: Route Efficiency and Key Metrics

Chemical Reactions Analysis

MMV665878 undergoes various chemical reactions, including:

Oxidation: The compound can undergo oxidation reactions, which may alter its chemical structure and activity.

Reduction: Reduction reactions can also modify the compound, potentially affecting its efficacy as an antimalarial agent.

Substitution: Substitution reactions, where one functional group is replaced by another, can be used to modify the compound’s properties.

Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and various catalysts. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

MMV665878 has several scientific research applications, particularly in the field of malaria research. It has been shown to inhibit the schizont-to-ring transition in Plasmodium falciparum by blocking parasite egress from host red blood cells . This makes it a valuable tool for studying the biology of malaria parasites and developing new antimalarial therapies. Additionally, MMV665878 has been used in studies to evaluate its transmission-blocking potential against Plasmodium vivax and Plasmodium berghei, further highlighting its importance in malaria research .

Mechanism of Action

The primary mechanism of action of MMV665878 involves the inhibition of PfATP4, a membrane protein that functions as a sodium/potassium pump . By inhibiting PfATP4, MMV665878 disrupts sodium homeostasis in the malaria parasite, leading to an increase in cytosolic sodium concentration and pH . This disruption ultimately prevents the parasite from exiting its host red blood cell and invading new cells, thereby inhibiting its replication and spread . Additionally, there is evidence suggesting that MMV665878 may also target respiratory pathways in the parasite .

Comparison with Similar Compounds

Table 1: Key Structural and Pharmacological Comparisons

Key Comparative Findings

Substituent Effects on Bioactivity

- Quinazolinone Derivatives: The target compound’s 3-methoxyphenyl group contrasts with the 2,4-dichlorophenylmethyl group in ’s anticonvulsant analogue. Chlorinated aryl groups often enhance lipophilicity and blood-brain barrier penetration, whereas methoxy groups improve solubility and metabolic stability .

- Amide Side Chains : The (S)-3-methylbutanamide chain in the target compound may confer stereospecific interactions with biological targets, similar to the peptide-like amides in ’s complex derivatives, where stereochemistry critically modulates activity .

Pharmacological Potential

- The 3-methoxy group may reduce toxicity compared to halogenated analogues .

Critical Analysis of Divergent Evidence

- Stereochemical Complexity : ’s peptide-amide derivatives emphasize the importance of stereochemistry in biological activity, a factor that may apply to the (2S)-configured target compound .

- Contrasting Reactivity : ’s N,O-bidentate directing group enables metal-catalyzed reactions, whereas the target compound’s amide group may limit such applications despite similar core structures .

Biological Activity

The compound (2S)-2-(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)-N-(3-methoxyphenyl)-3-methylbutanamide is a member of the quinazolinone family, which is known for its diverse biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

- IUPAC Name : this compound

- Molecular Formula : C₁₈H₁₈N₄O₃

- Molecular Weight : 366.36 g/mol

- Hydrogen Bond Donor Count : 2

- Hydrogen Bond Acceptor Count : 4

- Rotatable Bond Count : 5

Biological Activity Overview

The biological activity of this compound has been primarily studied in the context of its anticonvulsant , anticancer , and anti-inflammatory properties. These activities are attributed to its interaction with various biological targets.

- GABAA Receptor Modulation : The compound functions as a positive allosteric modulator of the GABAA receptor. This interaction enhances the inhibitory effects of GABA in the central nervous system, which may contribute to its anticonvulsant properties.

- Inhibition of Carbonic Anhydrase II : It has been shown to inhibit carbonic anhydrase II, an enzyme that plays a crucial role in maintaining acid-base balance in the body. This inhibition can affect various physiological processes including pH regulation and ion transport.

Anticonvulsant Activity

Research indicates that compounds similar to this compound exhibit significant anticonvulsant effects in animal models. For instance:

- In a study involving maximal electroshock seizure (MES) models, derivatives showed effective seizure protection with ED50 values indicating potency comparable to established anticonvulsants like phenobarbital .

Anticancer Activity

The compound has also been evaluated for anticancer properties:

- A series of quinazolinone derivatives were screened against various cancer cell lines such as A549 (lung cancer), DU145 (prostate cancer), and HepG2 (liver cancer). Certain derivatives demonstrated promising cytotoxic activity with IC50 values significantly lower than those of control treatments .

Data Table: Summary of Biological Activities

Case Studies and Research Findings

- Anticonvulsant Efficacy : In a controlled study, a derivative of the compound was administered intraperitoneally to assess its effects on seizure activity. Results indicated significant protective effects against induced seizures in rodent models.

- Cancer Cell Line Screening : Compounds derived from this quinazolinone structure were tested against multiple cancer cell lines. Notably, one derivative exhibited an IC50 value of 5 µM against HepG2 cells, highlighting its potential as a therapeutic agent in liver cancer treatment .

Q & A

Basic: What synthetic strategies are employed to synthesize (2S)-2-(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)-N-(3-methoxyphenyl)-3-methylbutanamide?

Methodological Answer:

The synthesis typically involves multi-step reactions starting from methyl 2-isothiocyanatobenzoate and glycine. Key steps include:

- Step 1: Formation of the quinazolinone core via cyclization of methyl 2-isothiocyanatobenzoate with glycine, followed by oxidation with hydrogen peroxide to yield 2-(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)acetic acid .

- Step 2: Activation of the carboxylic acid using N,N′-carbonyldiimidazole (CDI) to form an intermediate imidazolide.

- Step 3: Coupling with 3-methoxy-N-(3-methylbutanoyl)aniline under nucleophilic acyl substitution conditions .

Validation: Reaction progress is monitored via TLC, and purity is confirmed by HPLC (>95%) and -NMR .

Advanced: How can stereochemical integrity at the (2S)-chiral center be preserved during synthesis?

Methodological Answer:

- Chiral Auxiliaries: Use (S)-configured starting materials (e.g., (S)-3-methylbutanamide derivatives) to enforce stereocontrol during coupling reactions .

- Asymmetric Catalysis: Employ palladium-catalyzed asymmetric alkylation or enzymatic resolution to minimize racemization .

- Analytical Verification: Confirm enantiomeric excess (ee) via chiral HPLC or polarimetry, and validate using -NMR crystallography for absolute configuration .

Basic: What analytical techniques are critical for characterizing this compound?

Methodological Answer:

- Structural Elucidation: - and -NMR for backbone assignment (e.g., quinazolinone carbonyl at δ ~170 ppm, methoxyphenyl protons at δ 3.7–6.8 ppm) .

- Purity Assessment: Reverse-phase HPLC with UV detection (λ = 254 nm) and mass spectrometry (ESI-MS) for molecular ion confirmation .

- Thermal Stability: Differential scanning calorimetry (DSC) to determine melting points and decomposition profiles .

Advanced: How can computational methods enhance SAR studies for this quinazolinone derivative?

Methodological Answer:

- Molecular Docking: Use AutoDock Vina or Schrödinger Suite to predict binding affinities to targets like GABA receptors or kinases, leveraging homology models from PDB templates (e.g., 6HUP for GABA) .

- QSAR Modeling: Develop 3D-QSAR models using CoMFA/CoMSIA to correlate substituent effects (e.g., methoxy position) with anticonvulsant activity .

- MD Simulations: Perform 100-ns simulations in explicit solvent (AMBER force field) to assess conformational stability of the (2S)-configured side chain .

Basic: How is the anticonvulsant activity of this compound evaluated preclinically?

Methodological Answer:

- In Vivo Models: Pentylenetetrazole (PTZ)-induced seizure model in mice (dose range: 10–100 mg/kg i.p.), with latency to clonic-tonic seizures and mortality as endpoints .

- Reference Standards: Compare efficacy to sodium valproate (ED = 250 mg/kg) using Probit analysis for dose-response curves .

- Safety Profiling: Rotarod test for motor coordination deficits and acute toxicity (LD) assessment .

Advanced: What strategies resolve contradictions in potency data across different seizure models?

Methodological Answer:

- Model-Specific Variability: Address discrepancies (e.g., PTZ vs. maximal electroshock models) by standardizing animal strains (e.g., CD-1 mice) and seizure threshold protocols .

- Pharmacokinetic Profiling: Measure brain-plasma ratios via LC-MS/MS to assess blood-brain barrier penetration, which may explain efficacy gaps .

- Target Engagement: Use autoradiography with -labeled analogs to confirm target occupancy in vivo .

Basic: What role does the 3-methoxyphenyl group play in bioactivity?

Methodological Answer:

- Hydrogen Bonding: The methoxy oxygen acts as a hydrogen bond acceptor with residues in the GABA receptor’s benzodiazepine-binding site (e.g., α1-His102) .

- Lipophilicity Enhancement: LogP increases by ~0.5 units compared to unsubstituted phenyl, improving membrane permeability (calculated via ChemAxon) .

- Metabolic Stability: Methoxy groups reduce CYP3A4-mediated oxidation, as shown in hepatic microsome assays (t > 60 min) .

Advanced: How can metabolic liabilities (e.g., amide hydrolysis) be mitigated in this scaffold?

Methodological Answer:

- Isosteric Replacement: Substitute the amide with a 1,2,3-triazole (via click chemistry) to resist hydrolysis while maintaining H-bonding capacity .

- Prodrug Design: Mask the amide as a tert-butyl carbamate, which is cleaved enzymatically in target tissues .

- Crystallographic Optimization: Introduce fluorine at the α-carbon to sterically hinder esterase access, as validated in plasma stability assays (90% intact after 4 h) .

Basic: What in vitro assays assess this compound’s enzyme inhibition potential?

Methodological Answer:

- Kinase Profiling: Screen against a panel of 100 kinases (e.g., EGFR, VEGFR-2) using ADP-Glo™ assays (IC values reported at 1–10 μM) .

- GABA Binding: Competitive radioligand assays with -flumazenil in rat cortical membranes (K determination) .

- CYP Inhibition: Fluorescent-based assays (e.g., P450-Glo™) to identify CYP3A4/2D6 interactions .

Advanced: How can cryo-EM elucidate this compound’s mechanism of action at GABAA_AA receptors?

Methodological Answer:

- Receptor Preparation: Purify human α1β2γ2 GABA receptors expressed in HEK293 cells and incubate with 10 μM compound .

- Data Collection: Acquire 10,000 micrographs at 3.0 Å resolution on a Titan Krios microscope.

- Density Analysis: Fit the (2S)-configured ligand into the benzodiazepine-binding pocket using Coot and Phenix.refine .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.